5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of phenylhydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by cyclization to form the isoxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using catalysts to enhance reaction rates, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings .
Scientific Research Applications
5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-isoxazolecarboxylic acid methyl ester: This compound shares the isoxazole core and has been studied for its potential as an anti-tuberculosis drug.
Thiourea derivatives: These compounds have similar applications in organic synthesis and biological research.
Uniqueness
5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole stands out due to its combination of phenyl, oxazole, and isoxazole moieties, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H22N2O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(2-methylphenyl)-4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-5-6-10-21(17)25-26-23(16-28-25)19-13-11-18(12-14-19)22-15-24(29-27-22)20-8-3-2-4-9-20/h2-14,23-24H,15-16H2,1H3 |
InChI Key |
VIIHJCVVDQKENV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(CO2)C3=CC=C(C=C3)C4=NOC(C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.